![molecular formula C22H27ClFN3O2S B2487703 N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216793-81-5](/img/structure/B2487703.png)
N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step organic reactions, typically starting from corresponding benzoyl chlorides or benzothiazole compounds. Although specific details on the synthesis of this compound are not directly available, related compounds have been synthesized through acyl chlorination, followed by coupling with amine or benzothiazol groups under controlled conditions (Mohamed, 2021).
Molecular Structure Analysis
Benzamides and benzothiazole derivatives generally exhibit planar molecular structures that can contribute to their reactivity and interactions. They may form different types of hydrogen bonds and undergo π-π stacking, influencing their solid-state arrangement and molecular properties (Subashini et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds typically include nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles, and amidation reactions, where the benzamide moiety is formed. These reactions are influenced by the presence of electron-withdrawing or electron-donating substituents on the benzene ring (Mukherjee, 1990).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity of these compounds can be affected by the presence of different substituents. For example, the introduction of methoxy and fluoro groups might increase the compound's solubility in organic solvents and influence its melting point and crystalline structure (Raveendiran et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the molecular structure. The presence of a fluoro group can enhance the compound's reactivity towards nucleophilic substitution, while the methoxy and benzothiazol groups might impact its electron distribution and overall chemical stability (Yadav & Ballabh, 2020).
References for further details:
- Mohamed, H. M. (2021). Current Advances in Chemistry and Biochemistry.
- Subashini, A., Ramamurthi, K., & Stoeckli-Evans, H. (2012). Acta Crystallographica Section C.
- Mukherjee, J. (1990). Journal of Fluorine Chemistry.
- Raveendiran, C., & Prabukanthan, P. (2021). European Journal of Engineering and Technology Research.
- Yadav, P., & Ballabh, A. (2020). Journal of Solid State Chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Development of Fluorine-18-Labeled Antagonists : Research has led to the synthesis of fluorinated derivatives of WAY 100635, exploring their biological properties for potential applications in medical imaging, particularly in positron emission tomography (PET) scans (Lang et al., 1999). These derivatives provide insights into the potential of similarly structured compounds for diagnostic applications.
Antimicrobial Activity
- Benzimidazole and Benzothiazole Conjugated Schiff Base : This study synthesized benzimidazole/benzothiazole-based azomethines showing large Stokes shift and good sensitivity and selectivity for detecting Al3+/Zn2+, hinting at their potential in biochemical sensor applications (Suman et al., 2019).
Electrophysiological Activity
- Cardiac Electrophysiological Activity of N-Substituted Imidazolylbenzamides : These compounds, including N-substituted imidazolylbenzamides, have shown potency in in vitro assays similar to selective class III agents, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Anticancer Activity
- Design, Synthesis, and Anticancer Evaluation : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against several cancer cell lines, highlighting the therapeutic potential of benzamide derivatives (Ravinaik et al., 2021).
Fluorescence Applications
- Synthesis and Fluorescence Study of Blue Light Emitting Derivatives : The research focused on the synthesis of derivatives emitting blue light, which could have applications in optoelectronic devices or fluorescence microscopy (Mahadevan et al., 2014).
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S.ClH/c1-5-25(6-2)12-13-26(21(27)16-8-7-9-17(23)14-16)22-24-19-18(28-4)11-10-15(3)20(19)29-22;/h7-11,14H,5-6,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHAEQYWVIAYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

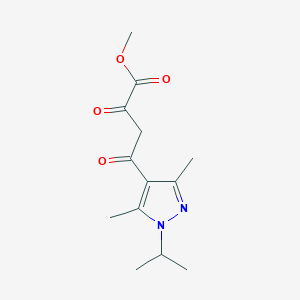
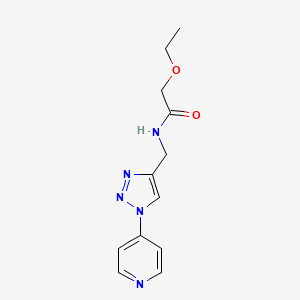



![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)

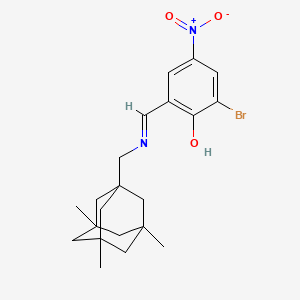
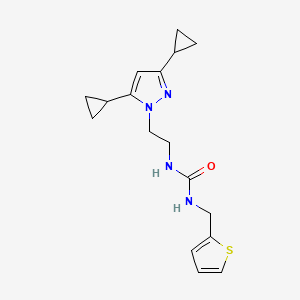
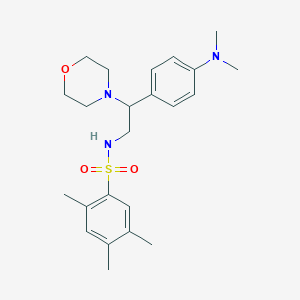
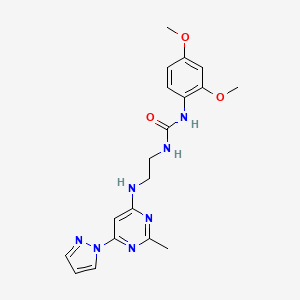
![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)
![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)
![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)